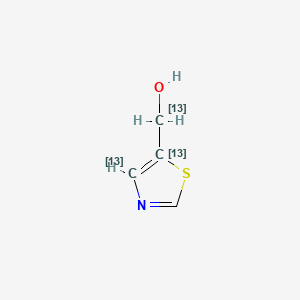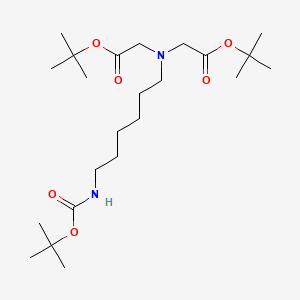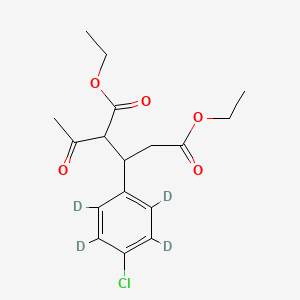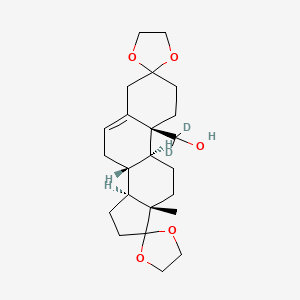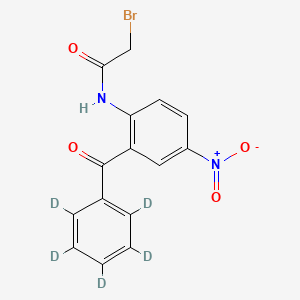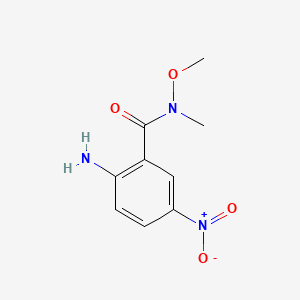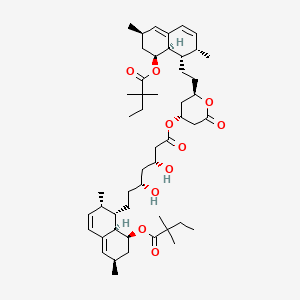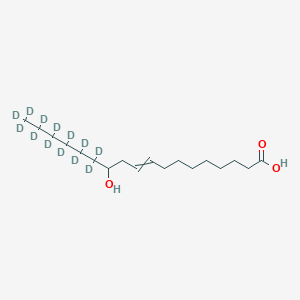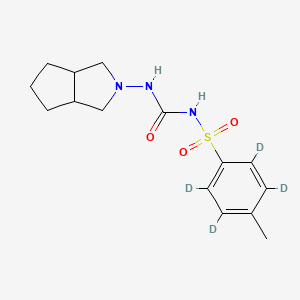![molecular formula C24H26O3S B563648 2-[(R)-benzhydrylsulfinyl]acetic acid;cumene CAS No. 112245-25-7](/img/structure/B563648.png)
2-[(R)-benzhydrylsulfinyl]acetic acid;cumene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[®-benzhydrylsulfinyl]acetic acid typically involves the reaction of benzhydryl sulfoxide with acetic acid under controlled conditions. One common method is the oxidation of benzhydryl sulfide to benzhydryl sulfoxide, followed by the reaction with acetic acid. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium periodate, and the process is carried out at room temperature to moderate temperatures to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-[®-benzhydrylsulfinyl]acetic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of catalysts and advanced purification techniques further enhances the production process, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[®-benzhydrylsulfinyl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like aluminum chloride (AlCl3) are used in Friedel-Crafts alkylation and acylation reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted aromatic compounds. These products have diverse applications in organic synthesis and industrial processes .
Scientific Research Applications
2-[®-benzhydrylsulfinyl]acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[®-benzhydrylsulfinyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can act as an electron-withdrawing group, influencing the reactivity of the compound. This interaction can modulate the activity of enzymes, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting its stability and reactivity in different environments .
Comparison with Similar Compounds
Similar Compounds
Benzhydryl sulfoxide: A precursor in the synthesis of 2-[®-benzhydrylsulfinyl]acetic acid.
Benzhydryl sulfide: The reduced form of benzhydryl sulfoxide.
Sulfoxides and sulfones: Other compounds with similar functional groups and reactivity.
Uniqueness
2-[®-benzhydrylsulfinyl]acetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
2-[(R)-benzhydrylsulfinyl]acetic acid;cumene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S.C9H12/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-8(2)9-6-4-3-5-7-9/h1-10,15H,11H2,(H,16,17);3-8H,1-2H3/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQNWUAAOBAEOI-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858102 |
Source


|
| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid--(propan-2-yl)benzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112245-25-7 |
Source


|
| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid--(propan-2-yl)benzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
